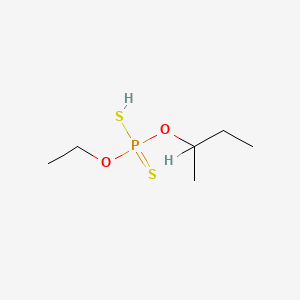
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, making it a versatile chemical in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2P(S)SH+H2S
where (ROH) represents the alcohol used in the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioic acid esters.
Scientific Research Applications
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Cadusafos (Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester)
Uniqueness
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.
Properties
CAS No. |
68715-90-2 |
|---|---|
Molecular Formula |
C6H15O2PS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
UPJRTKXAGROJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



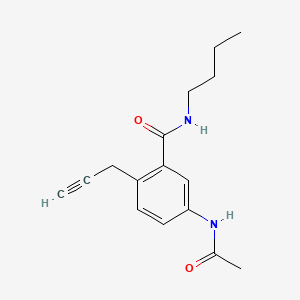
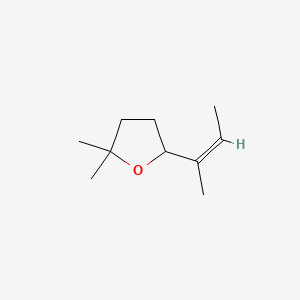
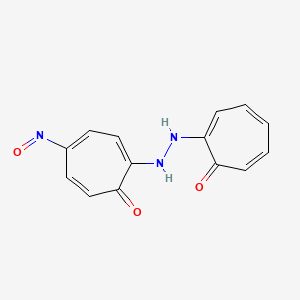
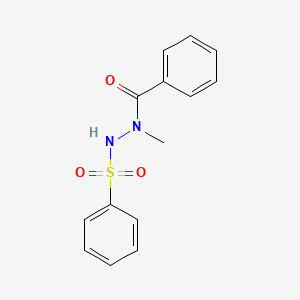

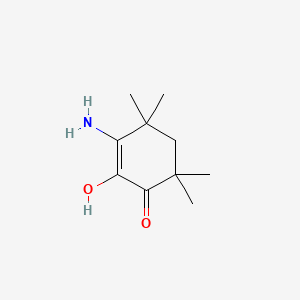


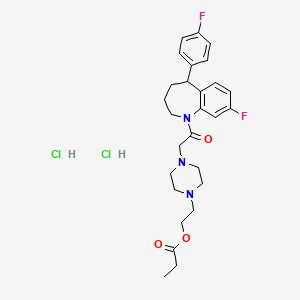
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
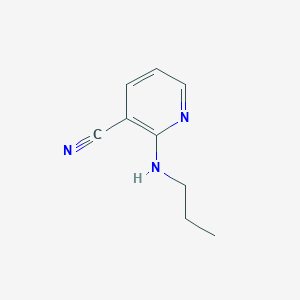
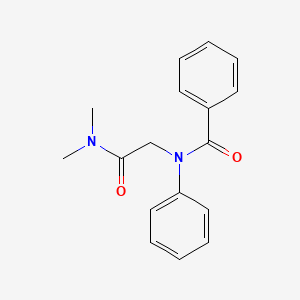
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
